3-(4-Aminopiperidine-1-carbonyl)pyridin-2-ol
Overview
Description
3-(4-Aminopiperidine-1-carbonyl)pyridin-2-ol is a chemical compound with the molecular formula C11H15N3O2 It is a derivative of piperidine and pyridine, which are both important heterocyclic compounds in organic chemistry
Mechanism of Action
Target of Action
Similar compounds have shown strong inhibitory effects on thePARP-1 enzyme . The role of PARP-1 is to detect and signal single-strand DNA breaks to the enzymatic machinery involved in DNA repair.
Mode of Action
Based on the known actions of similar compounds, it may interact with its target enzyme to inhibit its function .
Biochemical Pathways
If it acts similarly to related compounds, it may affect pathways involving dna repair .
Result of Action
If it acts similarly to related compounds, it may result in the inhibition of DNA repair processes .
Action Environment
Such factors could include pH, temperature, and the presence of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminopiperidine-1-carbonyl)pyridin-2-ol typically involves the reaction of 4-aminopiperidine with pyridine-2-carboxylic acid or its derivatives. The reaction is usually carried out under controlled conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminopiperidine-1-carbonyl)pyridin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted piperidine or pyridine derivatives .
Scientific Research Applications
3-(4-Aminopiperidine-1-carbonyl)pyridin-2-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is employed in studies investigating the biological activity of piperidine and pyridine derivatives.
Industrial Applications: It is used in the development of new materials and catalysts for chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like 3-aminopiperidine and 4-aminopiperidine share structural similarities with 3-(4-Aminopiperidine-1-carbonyl)pyridin-2-ol.
Pyridine Derivatives: Compounds such as 2-hydroxypyridine and 3-hydroxypyridine are structurally related to the pyridine moiety of this compound.
Uniqueness
The uniqueness of this compound lies in its combined piperidine and pyridine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
3-(4-aminopiperidine-1-carbonyl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-8-3-6-14(7-4-8)11(16)9-2-1-5-13-10(9)15/h1-2,5,8H,3-4,6-7,12H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIARAWQJOWPHCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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